molecular formula C21H19IN2O3S B3552045 N~1~-2-biphenylyl-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-2-biphenylyl-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B3552045
M. Wt: 506.4 g/mol
InChI Key: UYTUCNICRINSBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-2-biphenylyl-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BIIB057, is a small molecule drug that has been developed by Biogen for the treatment of multiple sclerosis. The drug has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

N~1~-2-biphenylyl-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is believed to work by modulating the activity of immune cells in the central nervous system. Specifically, the drug targets a protein called Bruton's tyrosine kinase (BTK), which is involved in the activation of immune cells. By inhibiting BTK, this compound is thought to reduce inflammation and damage to the myelin sheath in the central nervous system, which are hallmarks of multiple sclerosis.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in animal models of multiple sclerosis. The drug has also been shown to reduce the number of immune cells that infiltrate the central nervous system, which is thought to contribute to the development of the disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~1~-2-biphenylyl-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is its specificity for BTK, which reduces the risk of off-target effects. However, the drug's efficacy may be limited by the fact that it only targets a single protein in the immune system. Additionally, the drug's safety profile in humans is not yet fully understood, and further research is needed to determine the optimal dosing regimen.

Future Directions

There are several potential future directions for research on N~1~-2-biphenylyl-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the drug's potential use in other autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, researchers may investigate the use of this compound in combination with other drugs for the treatment of multiple sclerosis. Finally, further research is needed to fully understand the drug's mechanism of action and its effects on the immune system.

Scientific Research Applications

N~1~-2-biphenylyl-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively researched for its potential use in the treatment of multiple sclerosis. The drug has shown significant efficacy in animal models of the disease, and clinical trials are currently underway to evaluate its safety and efficacy in humans.

properties

IUPAC Name

2-(4-iodo-N-methylsulfonylanilino)-N-(2-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19IN2O3S/c1-28(26,27)24(18-13-11-17(22)12-14-18)15-21(25)23-20-10-6-5-9-19(20)16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTUCNICRINSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C2=CC=CC=C2)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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